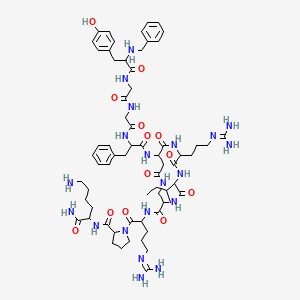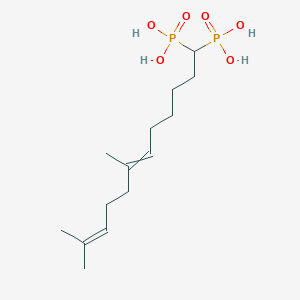![molecular formula C13H8N2S B10770906 Benzonitrile, 3-[2-(2-methyl-4-thiazolyl)ethynyl]- CAS No. 878018-41-8](/img/structure/B10770906.png)
Benzonitrile, 3-[2-(2-methyl-4-thiazolyl)ethynyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl tert-butyl ether, also known as tert-butyl methyl ether, is an organic compound with the structural formula (CH₃)₃COCH₃. It is a volatile, flammable, and colorless liquid that is sparingly soluble in water. Methyl tert-butyl ether is primarily used as a fuel additive to increase the octane rating and knock resistance of gasoline, thereby reducing unwanted emissions .
Méthodes De Préparation
Methyl tert-butyl ether is synthesized through the chemical reaction of methanol and isobutylene. Methanol is primarily derived from natural gas, where steam reforming converts light hydrocarbons into carbon monoxide and hydrogen. These gases then react in the presence of a catalyst to form methanol. Isobutylene can be produced through various methods, including the isomerization of n-butane into isobutane, which is then dehydrogenated to isobutylene. Another method involves the Halcon process, where tert-butyl hydroperoxide derived from isobutane oxygenation is treated with propylene to produce propylene oxide and tert-butanol, which can be dehydrated to isobutylene .
Analyse Des Réactions Chimiques
Methyl tert-butyl ether undergoes several types of chemical reactions, including:
Oxidation: Methyl tert-butyl ether can be oxidized to form tert-butyl alcohol and formaldehyde.
Substitution: It can undergo substitution reactions where the methoxy group is replaced by other functional groups.
Hydrolysis: In the presence of water and acid, methyl tert-butyl ether can hydrolyze to form methanol and isobutylene.
Common reagents and conditions used in these reactions include acids, bases, and oxidizing agents. The major products formed from these reactions are tert-butyl alcohol, formaldehyde, and methanol .
Applications De Recherche Scientifique
Methyl tert-butyl ether has a wide range of scientific research applications:
Chemistry: It is used as a solvent in organic synthesis due to its relatively low boiling point and ability to dissolve a wide range of compounds.
Biology: Methyl tert-butyl ether is used in lipid extraction procedures to isolate lipids from biological samples.
Medicine: It is used in pharmaceutical formulations as a solvent and in the preparation of certain drugs.
Industry: Methyl tert-butyl ether is used as a fuel additive to improve the combustion characteristics of gasoline and reduce emissions
Mécanisme D'action
Methyl tert-butyl ether exerts its effects primarily through its role as an oxygenate in gasoline. By increasing the oxygen content of gasoline, it promotes more complete combustion, thereby reducing the formation of carbon monoxide and unburnt hydrocarbons. This leads to cleaner emissions and improved engine performance .
Comparaison Avec Des Composés Similaires
Methyl tert-butyl ether is often compared with other oxygenates used in gasoline, such as ethyl tert-butyl ether and tert-amyl methyl ether. While all these compounds serve to increase the octane rating and reduce emissions, methyl tert-butyl ether is unique in its relatively low cost, high stability, and lower toxicity compared to some alternatives. Similar compounds include:
Ethyl tert-butyl ether (ETBE): Used mainly in Europe as an oxygenate in gasoline.
Tert-amyl methyl ether (TAME): Another oxygenate used to improve gasoline combustion characteristics
Propriétés
Numéro CAS |
878018-41-8 |
|---|---|
Formule moléculaire |
C13H8N2S |
Poids moléculaire |
224.28 g/mol |
Nom IUPAC |
3-[2-(2-methyl-1,3-thiazol-4-yl)ethynyl]benzonitrile |
InChI |
InChI=1S/C13H8N2S/c1-10-15-13(9-16-10)6-5-11-3-2-4-12(7-11)8-14/h2-4,7,9H,1H3 |
Clé InChI |
GRUPMMBRLDBTDD-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC(=CS1)C#CC2=CC(=CC=C2)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-[3-(1-benzofuran-5-yloxy)phenyl]-1-phosphonobutane-1-sulfonic acid](/img/structure/B10770836.png)
![[4-[(4-tert-butylcyclohexanecarbonyl)amino]phenyl] N-morpholin-4-ylcarbamate](/img/structure/B10770840.png)



![3-(dimethyl-1,2-oxazol-4-yl)-2-methoxy-9-[2-(trifluoromethoxy)phenyl]-7H,8H,9H-pyrrolo[2,3-c]1,5-naphthyridin-8-one](/img/structure/B10770881.png)
![4-[3-(1-Benzofuran-5-yloxy)phenyl]-1-phosphonatobutane-1-sulfonate](/img/structure/B10770887.png)
![[(1R,2S,4R,8S,9R,11R,12R)-1,12-dihydroxy-2,11-dimethyl-7-methylidene-6-oxo-5,14-dioxatricyclo[9.2.1.04,8]tetradecan-9-yl] 2-methylpropanoate](/img/structure/B10770893.png)
![(E)-(3R,5S)-7-[2,4-Bis-(4-fluoro-phenyl)-5-isopropyl-imidazol-1-yl]-3,5-dihydroxy-hept-6-enoic acid anion](/img/structure/B10770900.png)

![(3R,9R,12S,18S,24S,27S)-3,18-bis[[(2S,3S)-2-amino-1-hydroxy-3-methylpentylidene]amino]-9-N,24-N-bis[(2S)-1-[(2S)-5-carbamimidamido-1-[(2S)-1-[(2S)-5-carbamimidamido-1-hydroxy-1-[(2S)-1-hydroxy-3-(4-hydroxyphenyl)-1-iminopropan-2-yl]iminopentan-2-yl]imino-1-hydroxy-4-methylpentan-2-yl]imino-1-hydroxypentan-2-yl]imino-1-hydroxy-3-(4-hydroxyphenyl)propan-2-yl]-6,11,21,26-tetrahydroxy-2,17-dioxo-1,7,10,16,22,25-hexazatricyclo[25.3.0.012,16]triaconta-6,10,21,25-tetraene-9,24-dicarboximidic acid](/img/structure/B10770905.png)

